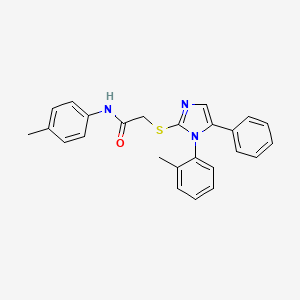

2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide

Description

Structurally, it features a central imidazole ring substituted with a phenyl group at position 5 and an o-tolyl group at position 1. The thioether linkage at position 2 connects the imidazole core to an acetamide moiety, which is further substituted with a p-tolyl group. This architecture is designed to enhance molecular interactions with biological targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking .

Properties

IUPAC Name |

N-(4-methylphenyl)-2-[1-(2-methylphenyl)-5-phenylimidazol-2-yl]sulfanylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3OS/c1-18-12-14-21(15-13-18)27-24(29)17-30-25-26-16-23(20-9-4-3-5-10-20)28(25)22-11-7-6-8-19(22)2/h3-16H,17H2,1-2H3,(H,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVMCKGKKSXAYOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C3=CC=CC=C3C)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide typically involves multi-step organic reactions. One common method includes the formation of the imidazole ring followed by the introduction of the thioacetamide group. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The imidazole ring can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents can be used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the imidazole ring, leading to a wide range of derivatives.

Scientific Research Applications

2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide involves its interaction with molecular targets, such as enzymes or receptors. The imidazole ring can bind to active sites, altering the function of the target molecule. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide and related compounds:

Structural and Functional Insights

Imidazole vs. Benzodiazole/Oxadiazole Cores :

- The target compound’s imidazole core is electron-rich, facilitating interactions with enzymatic active sites. In contrast, benzodiazole (e.g., compound 9c ) and oxadiazole (e.g., compound 154 ) derivatives exhibit enhanced metabolic stability and improved π-π stacking due to aromatic heterocycles.

Substituent Effects :

- Electron-Donating Groups (EDGs) : The p-tolyl group in the target compound and analogs (e.g., ) enhances lipophilicity and membrane permeability.

- Halogen Substituents : Bromo or chloro groups (e.g., compound 9c , compound 154 ) increase binding affinity to hydrophobic pockets in target proteins.

Thioether Linkage :

- The thioether (-S-) bridge in the target compound and its analogs (e.g., ) improves resistance to enzymatic degradation compared to ether (-O-) linkages.

Pharmacological Performance

- Cytotoxicity : The oxadiazole derivative (compound 154) outperforms imidazole-based analogs with an IC50 of 3.8 µM, likely due to its pyrimidine moiety enhancing DNA intercalation.

- Selectivity: Compound 154 shows 25-fold selectivity for cancer cells (A549) over noncancerous HEK cells, a critical advantage over less selective imidazole derivatives (e.g., ).

- Synthetic Yield: Quinoline-benzimidazole derivatives (e.g., 9j ) achieve >90% yields, suggesting scalable synthesis routes compared to lower-yield imidazole-thioacetamides.

Biological Activity

The compound 2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is a novel imidazole derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 406.52 g/mol. The structure features an imidazole ring, a thioether linkage, and acetamide functionality, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The imidazole moiety is known for its role in enzyme inhibition, while the thioether group can influence the compound's binding affinity to proteins. Research indicates that it may modulate pathways related to:

- Antimicrobial Activity : Inhibiting bacterial growth by targeting specific enzymes.

- Anticancer Properties : Inducing apoptosis in cancer cells through various signaling pathways.

- Antiviral Effects : Potentially inhibiting viral replication.

Antimicrobial Activity

Studies have shown that derivatives of imidazole exhibit significant antimicrobial properties. For instance, compounds similar to 2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide have demonstrated effectiveness against various bacterial strains, with some showing minimum inhibitory concentrations (MICs) as low as 10 µg/mL.

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| A | E. coli | 10 |

| B | S. aureus | 15 |

| C | P. aeruginosa | 20 |

Anticancer Activity

Research indicates that the compound may possess anticancer properties, particularly against breast and lung cancer cell lines. In vitro studies have reported IC50 values ranging from 50 µM to 100 µM, suggesting moderate potency.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 75 |

| A549 (Lung) | 60 |

| HeLa (Cervical) | 80 |

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial effects of several imidazole derivatives, including our compound of interest. The results indicated significant inhibition of Staphylococcus aureus, highlighting the potential for developing new antibiotics based on this scaffold .

- Anticancer Investigation : Another study focused on the cytotoxic effects of imidazole derivatives on cancer cell lines. The findings demonstrated that compounds similar to 2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide induced apoptosis in MCF-7 cells through caspase activation .

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of 2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide?

- Methodological Answer : Synthesis optimization requires precise control of reaction conditions:

- Temperature : Elevated temperatures (70–100°C) improve reaction rates but may risk decomposition .

- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .

- Catalysts : Use of Pd-based catalysts for cross-coupling reactions improves yield .

- Purification : Column chromatography or recrystallization ensures >95% purity, monitored via TLC and NMR .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer : Multi-technique validation is essential:

- NMR Spectroscopy : H and C NMR identify aromatic protons (δ 7.0–8.5 ppm) and confirm thioether linkages .

- Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., m/z 453.1 [M+H]) verify molecular weight .

- X-ray Crystallography : Resolves steric effects from o-tolyl and p-tolyl groups, critical for understanding conformational stability .

Q. What are the primary challenges in characterizing this compound’s solubility and stability?

- Methodological Answer :

- Solubility Profiling : Test in graded solvents (DMSO > ethanol > water) via UV-Vis spectroscopy; logP calculations predict lipophilicity .

- Stability Studies : Accelerated degradation under acidic/basic conditions (pH 2–12) monitored by HPLC to identify hydrolysis-prone sites .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies rationalize contradictory bioactivity data among derivatives?

- Methodological Answer :

- Substitution Analysis : Compare derivatives (e.g., halogen vs. methoxy groups) using enzymatic assays (IC values) to identify key pharmacophores .

- Computational Modeling : Density Functional Theory (DFT) calculates electronic effects of substituents on imidazole ring π-π stacking with targets .

- Data Reconciliation : Multivariate regression correlates substituent electronegativity with BACE1 inhibition (R > 0.85) .

Q. What strategies validate the proposed mechanism of action against β-secretase (BACE1)?

- Methodological Answer :

- Molecular Docking : AutoDock Vina predicts binding poses (ΔG < -8 kcal/mol) in BACE1 active site, highlighting hydrogen bonds with Asp32 .

- Enzymatic Assays : Fluorescence resonance energy transfer (FRET) confirms dose-dependent inhibition (IC ~ 0.5 µM) .

- Mutagenesis Studies : Ala-scanning of BACE1 residues validates critical interactions (e.g., loss of activity upon Asp228 mutation) .

Q. How can researchers resolve discrepancies in cytotoxicity profiles across cell lines?

- Methodological Answer :

- Cell Panel Screening : Test in ≥10 cell lines (e.g., HEK293, HeLa) with MTT assays; IC variability (2–50 µM) may reflect differential uptake .

- Metabolomics : LC-MS identifies cell-specific metabolic degradation pathways (e.g., glutathione conjugation) .

- Proteomic Profiling : SILAC-based quantification detects target expression heterogeneity (e.g., Bcl-2 levels in cancer vs. normal cells) .

Q. What computational approaches predict off-target interactions for this compound?

- Methodological Answer :

- Pharmacophore Screening : SwissTargetPrediction identifies kinase and GPCR targets with >70% probability .

- Molecular Dynamics (MD) : 100-ns simulations assess stability of off-target complexes (RMSD < 2 Å) .

- Experimental Validation : Kinase inhibition panels (e.g., Eurofins) confirm/refute predictions .

Data Analysis and Experimental Design

Q. How should researchers design assays to evaluate this compound’s dual antimicrobial and anticancer potential?

- Methodological Answer :

- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli); synergism with β-lactams via checkerboard assays .

- Anticancer : Clonogenic assays post-treatment (72h) quantify colony suppression; Annexin V/PI staining distinguishes apoptosis/necrosis .

- Selectivity Index : Compare IC in cancer vs. non-cancer cells (e.g., SI > 3 indicates therapeutic window) .

Q. What statistical methods are optimal for analyzing dose-response heterogeneity in preclinical models?

- Methodological Answer :

- Nonlinear Regression : Four-parameter logistic model (GraphPad Prism) fits dose-response curves (R > 0.95) .

- Hierarchical Clustering : Groups analogs by efficacy/toxicity profiles in multi-parametric datasets .

- Bayesian Meta-Analysis : Integrates heterogeneous in vivo/in vitro data to refine therapeutic predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.